molecular formula C13H17N3 B3284773 2-methyl-1-(4-piperidinyl)-1H-benzimidazole CAS No. 79098-81-0

2-methyl-1-(4-piperidinyl)-1H-benzimidazole

Cat. No.: B3284773
CAS No.: 79098-81-0
M. Wt: 215.29 g/mol
InChI Key: WGJYFRCGHVCIHT-UHFFFAOYSA-N
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Description

“2-methyl-1-(4-piperidinyl)-1H-benzimidazole” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key synthetic medicinal block for drug construction .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

DNA Binding and Staining

Hoechst 33258, a derivative of 2-methyl-1-(4-piperidinyl)-1H-benzimidazole, is widely used as a fluorescent DNA stain, binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Its derivatives are utilized in plant cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Beyond staining, Hoechst analogues have applications as radioprotectors and topoisomerase inhibitors, offering a basis for drug design and molecular biology research (Issar & Kakkar, 2013).

Antifungal and Antihelminthic Applications

Benzimidazoles, including this compound analogues, act as specific inhibitors of microtubule assembly, binding to tubulin. These compounds have found extensive use in agriculture and veterinary medicine as fungicides and anthelmintic drugs, and they are under experimental use in cancer chemotherapy. Research has focused on their mode of action and potential applications, leading to insights that could inform the development of new therapeutics (Davidse, 1986).

Catalysis and Chemical Synthesis

The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds showcases the versatility of benzimidazole derivatives in catalysis and synthesis. These compounds, including this compound analogues, are studied for their spectroscopic properties, magnetic characteristics, and biological and electrochemical activities. This research identifies gaps and suggests new avenues for the investigation of unknown analogues, potentially enhancing the scope of benzimidazole in chemical synthesis and applications (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry and Drug Design

Benzimidazole derivatives, including mannich bases of this compound, play a crucial role in medicinal chemistry due to their broad pharmacological activities. These derivatives have been explored for their antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory properties. The Mannich reaction is highlighted for its versatility in organic synthesis, allowing for the creation of N-methyl derivatives and a variety of drug molecules, indicating the significant medicinal potential of these compounds (Vasuki et al., 2021).

Safety and Hazards

Piperidine and its derivatives can pose various safety and hazard risks. For instance, piperidine is classified as a flammable liquid, and it can be toxic if swallowed, inhaled, or in contact with skin . It can also cause severe skin burns and eye damage .

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This highlights the importance of piperidine nucleus in the field of drug discovery .

Properties

IUPAC Name

2-methyl-1-piperidin-4-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10-15-12-4-2-3-5-13(12)16(10)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJYFRCGHVCIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260748
Record name 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79098-81-0
Record name 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79098-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1-(4-piperidinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this reference example, 14.8 g of 1-benzyl-4-[N-(2-nitrophenyl)-N-acetylamino]-piperidine hydrobromide obtained in the same manner as that of Refernce Example 4, 250 ml of methanol and 1.0 g of 5% palladium carbon are mixed and stirred at room temperature under the atmospheric pressure in the current of hydrogen for 12 hours. The resultant reaction mixture is filtered. The filtrate is mixed with 29 ml of concentrated hydrochloric acid and stirred overnight. The reaction solution is concentrated and the residue is dissolved in 50 ml of water. The solution is adjusted to pH 11.0 with 1 N aqueous sodium hydroxide. The solution is extracted with 50 ml of chloroform three times, and the extract is washed with 20 ml of a saturated aqueous sodium chloride and dried. The extract is freed from the solvent by distillation. The residue is mixed with n-hexane and stirred for crysallization. The crystals are separated by filtration, recrystallized from a mixed solvent of n-hexane and ethanol to obtain 6.7 g of 4-(2-methyl-benzimidazol-3-yl)-piperidine.
Name
1-benzyl-4-[N-(2-nitrophenyl)-N-acetylamino]-piperidine hydrobromide
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared from 120 mg of 1-(1-benzyl-piperidin-4-yl)-1-H-benzoimidazole (from Step A), 100 mg of 10% palladium on carbon and 100 mg of ammonium formate in 5 mL of MeOH using a procedure analogous to that described in Example 95, Step C to provide 70 mg of the title compound as a solid.
Name
1-(1-benzyl-piperidin-4-yl)-1-H-benzoimidazole
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1-(4-piperidinyl)-1H-benzimidazole
Reactant of Route 2
2-methyl-1-(4-piperidinyl)-1H-benzimidazole
Reactant of Route 3
2-methyl-1-(4-piperidinyl)-1H-benzimidazole
Reactant of Route 4
2-methyl-1-(4-piperidinyl)-1H-benzimidazole
Reactant of Route 5
2-methyl-1-(4-piperidinyl)-1H-benzimidazole
Reactant of Route 6
2-methyl-1-(4-piperidinyl)-1H-benzimidazole

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